5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole
Overview
Description
5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole is a synthetic organic compound that belongs to the class of fluorinated indoles. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and a pyrrolidin-1-ylmethyl group at the 3-position. Fluorinated indoles are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoroindole and pyrrolidine.
N-alkylation: The 5-fluoroindole undergoes N-alkylation with pyrrolidine in the presence of a suitable base such as potassium carbonate or sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as this compound-2,3-dione.
Reduction: Formation of reduced derivatives such as 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indoline.
Substitution: Formation of substituted derivatives such as 5-amino-3-(pyrrolidin-1-ylmethyl)-1H-indole.
Scientific Research Applications
5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Biological Studies: It is used as a probe in biological studies to understand the role of fluorinated indoles in biological systems and their interactions with biomolecules.
Chemical Biology: The compound serves as a tool in chemical biology to study enzyme mechanisms and protein-ligand interactions.
Material Science:
Mechanism of Action
The mechanism of action of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins and enzymes. The pyrrolidin-1-ylmethyl group contributes to the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-fluoroindole: A precursor in the synthesis of 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole, known for its biological activities.
3-(pyrrolidin-1-ylmethyl)-1H-indole: A non-fluorinated analog with similar structural features but different biological properties.
5-fluoro-2-methylindole: Another fluorinated indole with distinct substitution patterns and biological activities.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a pyrrolidin-1-ylmethyl group, which confer specific physicochemical and biological properties. The combination of these functional groups enhances the compound’s potential as a versatile pharmacophore in drug discovery and other scientific research applications.
Properties
IUPAC Name |
5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUITDNGMHUWTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CNC3=C2C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259998 | |
Record name | 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942404-20-8 | |
Record name | 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942404-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-(1-pyrrolidinylmethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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